Quantitation of Endogenous Indole in Mouse Tissues via LC-MS/MS Using Indole-d7 Internal Standard
Indole-d7 is validated as an internal standard in a published LC-MS/MS method for quantifying endogenous indole across a wide concentration range in complex biological matrices. This method uses the MRM transition 124.15 > 96.1 m/z for Indole-d7, which is well-separated from the 118.1 > 91.1 m/z transition of the native analyte [1].
| Evidence Dimension | Quantitation Linearity Range |
|---|---|
| Target Compound Data | The MS/MS response was linear over the range of 1-500 ng/mL for indole. |
| Comparator Or Baseline | Method performance with no internal standard or a non-analogous IS (often non-linear or matrix-sensitive). |
| Quantified Difference | Provides linearity across a 500-fold concentration range (1-500 ng/mL) in complex matrices. |
| Conditions | Mouse serum and tissue homogenates; protein precipitation with ice-cold acetonitrile; Synergi Fusion C18 column (250 x 2.0 mm, 4 µm); APCI positive mode; MRM. |
Why This Matters
This method validation data provides direct evidence that Indole-d7 enables precise, matrix-independent quantitation of indole in biological samples, a critical requirement for biomarker discovery and validation studies.
- [1] Joshi, V., Chhonker, Y.S., Soni, D., Cunningham, K.C., Samuelson, D.R., Murry, D.J. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 716. View Source
